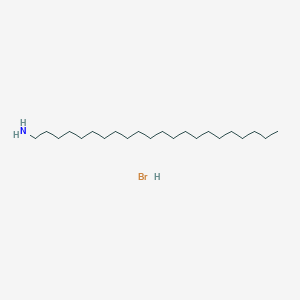

Docosan-1-amine;hydrobromide

Description

Significance of Primary Long-Chain Alkylamines in Advanced Chemical Synthesis

Primary long-chain alkylamines are organic compounds characterized by a lengthy alkyl chain attached to a primary amine group (-NH2). These molecules are of considerable interest in advanced chemical synthesis due to their versatile properties. Their amphiphilic nature, possessing both a hydrophilic amine head and a hydrophobic hydrocarbon tail, allows them to function as surfactants and emulsifiers. This quality is valuable in applications such as the formulation of paints, coatings, and cosmetics, where they aid in the dispersion of pigments and stabilize creams and lotions.

In the realm of materials science, primary alkylamines are instrumental as capping and stabilizing agents in the synthesis of nanoparticles. ijrps.comatamanchemicals.com Their ability to adsorb onto the surface of nanoparticles helps control their size, prevent aggregation, and reduce phenomena like Ostwald ripening. ijrps.com Furthermore, the long hydrocarbon chains of these amines can be functionalized and conjugated with other molecules or polymers, facilitating the self-assembly of nanoparticles. ijrps.com They can also serve as solvents and catalysts in nanoparticle formation, particularly those with high boiling points. ijrps.comatamanchemicals.com

The synthesis of primary alkylamines themselves can be achieved through various methods, including the reduction of nitriles. For instance, docosan-1-amine (B79458) can be synthesized by the hydrogenation of docosan-1-nitrile.

Overview of Alkylammonium Halides as Functional Chemical Entities

Alkylammonium halides are a class of salts formed by the reaction of an alkylamine with a hydrogen halide. Docosan-1-amine;hydrobromide, for example, is formed from docosan-1-amine and hydrobromic acid. nih.gov These compounds inherit the amphiphilic characteristics of their parent amines, with an ionized ammonium (B1175870) head group (e.g., -NH3+) and a hydrophobic alkyl tail. This structure allows them to act as cationic surfactants, forming organized assemblies like micelles and vesicles in aqueous solutions. ijrps.compku.edu.cn

The self-assembly behavior of alkylammonium halides is influenced by factors such as the length of the hydrophobic chain and the pH of the solution. pku.edu.cn For instance, multi-bilayer and multi-lamellar vesicle structures are more likely to form with alkylammonium ions having ten or more carbon atoms in their hydrophobic chain. pku.edu.cn

In materials science, alkylammonium halides have found significant applications. They are used as capping agents in the synthesis of various nanocrystals, including lead halide perovskites and cesium copper halides. acs.orgresearchgate.netmdpi.comnih.gov In this role, they can influence the phase, shape, and optical properties of the resulting nanocrystals. acs.orgresearchgate.netmdpi.comnih.gov For example, their use can lead to improved photoluminescence quantum yields and stability in these materials. acs.orgmdpi.comnih.gov The length of the alkyl chain in the alkylammonium halide can also impact the properties of the resulting materials, such as the humidity resistance of perovskite thin films. bohrium.com

Current Research Trajectories and Academic Relevance of this compound and Analogues

Current research involving this compound and its analogues primarily focuses on their application in materials science, particularly in the synthesis and modification of nanomaterials. The long alkyl chain of docosan-1-amine (a 22-carbon chain) makes it and its hydrobromide salt particularly interesting for creating ordered, self-assembled structures. acs.org

Studies have explored the use of long-chain alkylamines, including docosan-1-amine, in the liquid-phase exfoliation of graphene, where they can stabilize single and few-layer sheets. The self-assembly properties of these molecules, driven by intermolecular interactions and van der Waals forces, are key to this application.

In the broader context of alkylammonium halides, research is actively investigating their role in tuning the properties of perovskite nanocrystals for applications in light-emitting diodes (LEDs) and solar cells. acs.orgresearchgate.netmdpi.comnih.govbohrium.com By carefully selecting the alkyl chain length and the halide, researchers can control the facet reconstruction and shape modulation of these nanocrystals, thereby influencing their optical and electronic properties. acs.orgresearchgate.net For instance, longer alkylammonium chains have been shown to be more effective in passivating defects in perovskite solar cells, leading to increased efficiency. bohrium.com

The ability of alkylammonium halides to form self-assembled monolayers is also being explored for creating ordered organic thin films on various substrates, which can have applications in electronics and sensor technology. acs.org The study of the self-assembly dynamics of these molecules continues to be an active area of research, with investigations into how factors like host-guest interactions and connector geometry influence the formation of supramolecular polymers. researchgate.net

Interactive Data Tables

Chemical and Physical Properties of Docosan-1-amine and its Hydrobromide Salt

| Property | Docosan-1-amine | This compound |

| IUPAC Name | docosan-1-amine | This compound |

| CAS Number | 14130-06-4 | 316381-34-7 |

| Molecular Formula | C22H47N | C22H48BrN |

| Molecular Weight | 325.62 g/mol | 406.5 g/mol |

| Melting Point | 63 °C | Not available |

| Boiling Point | 395.8 °C at 760 mmHg | Not available |

| Density | 0.823 g/cm³ | Not available |

| Flash Point | 182 °C | Not available |

Data sourced from multiple chemical databases. nih.govchemsrc.com

Properties

CAS No. |

316381-34-7 |

|---|---|

Molecular Formula |

C22H48BrN |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

docosan-1-amine;hydrobromide |

InChI |

InChI=1S/C22H47N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H |

InChI Key |

LCPHXJPHLVOORO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCN.Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Docosan 1 Amine;hydrobromide

Synthesis of Docosan-1-amine (B79458) (Precursor to Docosan-1-amine;hydrobromide)

Catalytic Hydrogenation Routes from Docosanoic Acid

The most prevalent industrial method for synthesizing docosan-1-amine is through the catalytic hydrogenation of docosanoic acid (also known as behenic acid). smolecule.com This process directly converts the carboxylic acid functional group into a primary amine.

The choice of catalyst is critical for achieving high yields and selectivity in the hydrogenation of fatty acids to primary amines. Various metal-based catalysts have been investigated, with nickel and platinum-based systems showing significant promise.

Nickel-based Catalysts: Raney nickel is a commonly used catalyst for the reductive amination of aldehydes and ketones. While effective, its application in the direct hydrogenation of carboxylic acids to amines can be challenging.

Platinum-based Catalysts: Platinum catalysts, often supported on materials like zirconia (ZrO2), have demonstrated effectiveness in the synthesis of fatty amines from fatty acid esters. researchgate.net For instance, a Pt/ZrO2 catalyst has been used to produce primary and secondary amines from fatty acid esters at 220°C, with primary amine yields reaching approximately 50%. researchgate.net Research has shown that a lower Pt loading on the support can lead to higher conversion rates. researchgate.net Bimetallic catalysts, such as Pt-V/hydroxyapatite, have also shown remarkable activity, enabling hydrogenation at lower temperatures and pressures. csic.es

Ruthenium-based Catalysts: Heterogeneous ruthenium catalysts, like Ru/C, have been explored for the hydrogenation of nitriles to primary amines. researchgate.net However, they can sometimes lead to lower selectivity, with the formation of secondary and tertiary amine byproducts. researchgate.net Homogeneous ruthenium catalysts, on the other hand, have shown high potential for this transformation. researchgate.net

Iron-based Catalysts: The use of earth-abundant and cost-effective iron catalysts has gained attention. Iron-based catalyst systems have been successfully employed in the reductive amination of aldehydes and ketones to primary amines. nih.govsci-hub.se

The following table summarizes the performance of various catalyst systems in related amination and hydrogenation reactions.

| Catalyst System | Substrate | Product(s) | Key Findings |

| Pt/ZrO2 | Fatty Acid Esters | Primary and Secondary Amines | Yield of primary amines around 50% at 220°C. Lower Pt loading showed higher conversion. researchgate.net |

| Ru/C | Octanenitrile | Primary, Secondary, and Tertiary Amines | High conversion (up to 99%) but lower selectivity for the primary amine (around 60%). researchgate.net |

| Iron-based catalyst on (N)SiC | Ketones and Aldehydes | Primary Amines | Broad substrate scope and good tolerance of functional groups. nih.govsci-hub.se |

| Pt-V/hydroxyapatite | Amides | Amines | High activity at lower temperatures (room temperature to 70°C) and pressures (1-5 bar H2). csic.es |

Optimizing reaction conditions is crucial for maximizing the yield and purity of docosan-1-amine.

Temperature: The reaction temperature significantly influences the rate and selectivity of the hydrogenation process. For instance, the hydrogenation of amides using a Pt-V/hydroxyapatite catalyst can be performed at temperatures ranging from room temperature to 70°C. csic.es In contrast, the amination of fatty acid esters with a Pt/ZrO2 catalyst requires a higher temperature of 220°C. researchgate.net

Pressure: Hydrogen pressure is another critical parameter. The use of highly active catalysts, such as Pt-V/hydroxyapatite, allows for reactions to be carried out at pressures as low as 1 to 5 bar of H2. csic.es

Solvent: The choice of solvent can impact catalyst activity and product solubility. For the iron-catalyzed reductive amination of ketones, water was found to be the best solvent, with higher polarity leading to increased yields. sci-hub.se Tetrahydrofuran (THF) is a preferred solvent for both catalytic hydrogenation and borohydride (B1222165) reduction methods due to its excellent solubility for both the starting material and the product, as well as its chemical inertness. smolecule.com

The table below outlines the optimized reaction conditions for related amination processes.

| Reaction | Catalyst | Temperature | Pressure | Solvent | Key Outcome |

| Reductive Amination | Fe/(N)SiC | 140 °C | 6.5 MPa H2 | Water | High yield of primary amines. sci-hub.se |

| Hydrogenation of Amides | Pt-V/hydroxyapatite | Room Temp - 70 °C | 1 - 5 bar H2 | Not specified | High catalyst activity. csic.es |

| Amination of Fatty Acid Esters | Pt/ZrO2 | 220 °C | Not specified | Not specified | ~50% yield of primary amines. researchgate.net |

Alternative Synthetic Pathways for Long-Chain Primary Amines

While catalytic hydrogenation of carboxylic acids is a primary route, other synthetic strategies can be employed to produce long-chain primary amines like docosan-1-amine.

Reductive amination offers a versatile method for synthesizing primary amines from aldehydes or ketones. nih.govsci-hub.se This approach involves the reaction of a carbonyl compound with ammonia (B1221849) to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com This method is particularly useful as it can be performed in a one-pot reaction. rsc.org

Recent advancements have focused on the use of non-noble metal catalysts, such as iron and ruthenium, to make the process more sustainable and cost-effective. nih.govrsc.org For example, an iron-catalyzed reductive amination has been developed that shows a broad substrate scope and good functional group tolerance. nih.gov Similarly, a one-pot transfer-hydrogenation/reductive-amination (THRA) of polyenals using a ruthenium catalyst has been achieved, providing an efficient route to long-chain amines. rsc.org

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. wikipedia.org The process involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. wikipedia.orgchemistrysteps.com This method is advantageous as it prevents the over-alkylation that can occur in the direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com

The traditional workup involves acidic hydrolysis or, more commonly, hydrazinolysis using hydrazine (B178648) to release the amine. wikipedia.orgchemistrysteps.com While effective for primary alkyl halides, the Gabriel synthesis generally fails with secondary alkyl halides. wikipedia.org The reaction conditions can be somewhat harsh, and the separation of byproducts like phthalhydrazide (B32825) can be challenging. wikipedia.org

The key steps in the Gabriel synthesis are:

Deprotonation of phthalimide to form a nucleophilic anion. chemistrysteps.com

SN2 reaction of the phthalimide anion with a primary alkyl halide. chemistrysteps.com

Liberation of the primary amine, typically through reaction with hydrazine. chemistrysteps.comnrochemistry.com

Preparation of this compound

The synthesis of Docosan-1-amine hydrobromide is most commonly achieved through a direct acid-base neutralization reaction. libretexts.orgchemguide.co.uk This method involves the reaction of the free base, Docosan-1-amine, with hydrobromic acid. nih.gov

Direct Acid-Base Reaction with Hydrobromic Acid

The fundamental principle of this synthesis is the protonation of the primary amine group of docosan-1-amine by the strong acid, hydrobromic acid (HBr), to form the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a Brønsted-Lowry base). chemguide.co.uk

C₂₂H₄₅NH₂ + HBr → C₂₂H₄₅NH₃⁺Br⁻

This reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants and the precipitation of the resulting salt. google.com

The choice of solvent is critical for maximizing the yield and purity of Docosan-1-amine hydrobromide. The ideal solvent should readily dissolve the starting material, docosan-1-amine, but exhibit low solubility for the resulting hydrobromide salt, thus promoting its precipitation. acs.org

Docosan-1-amine, with its long C22 alkyl chain, is a nonpolar molecule and is soluble in nonpolar organic solvents. Conversely, the product, Docosan-1-amine hydrobromide, is an ionic salt and is generally insoluble in nonpolar solvents but soluble in more polar solvents. acs.org This difference in solubility is the basis for selecting an appropriate solvent system.

Commonly employed solvents for the synthesis of alkylammonium halides include ethers (like diethyl ether), chlorinated solvents (like dichloromethane), and hydrocarbons (like hexane). google.com For long-chain amines, a solvent of moderate polarity may be chosen to balance the solubility of the starting amine and the insolubility of the product salt. cem.com The selection is often empirical, and optimization may involve using a mixture of solvents to achieve the desired properties.

| Solvent | Polarity | Suitability for Reactant (Docosan-1-amine) | Suitability for Product (this compound) | General Remarks |

|---|---|---|---|---|

| Diethyl Ether | Low | Good | Poor | A common choice for precipitating amine salts. google.com |

| Hexane | Very Low | Good | Very Poor | Effective for precipitating the salt, but may have limited reactant solubility at lower temperatures. |

| Ethanol (B145695) | High | Good | Good | Generally unsuitable for direct precipitation but can be used for subsequent recrystallization. |

| Dichloromethane (DCM) | Medium | Excellent | Moderate | May require the addition of a non-polar co-solvent to induce precipitation. |

Precise control over the stoichiometry of the reactants is essential for a clean reaction. Typically, a 1:1 molar ratio of docosan-1-amine to hydrobromic acid is used. libretexts.org However, in practice, a slight excess of the acid may be employed to ensure complete conversion of the amine. orgsyn.org The reaction is generally rapid, as acid-base neutralizations are typically fast. libretexts.org

The reaction kinetics can be influenced by several factors:

Temperature: The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermicity of the neutralization and to maximize the precipitation of the product salt from the solution. researchgate.net

Concentration: The concentration of the reactants in the chosen solvent will affect the rate of reaction and the particle size of the precipitate.

Mixing: Efficient stirring is crucial to ensure thorough mixing of the reactants, especially if there are solubility limitations.

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Lower temperatures favor precipitation and control exothermicity. | 0 °C to room temperature. |

| Stoichiometry | A 1:1 molar ratio is ideal, with a slight excess of acid sometimes used. | 1.0 to 1.1 equivalents of HBr per equivalent of amine. |

| Mixing | Ensures homogeneity and promotes efficient reaction. | Continuous stirring throughout the addition of acid. |

Crystallization and Recrystallization Protocols for Purity Enhancement

Following the initial precipitation, the crude Docosan-1-amine hydrobromide is often subjected to crystallization or recrystallization to enhance its purity. This process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the mother liquor.

The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the compound readily at its boiling point but poorly at room temperature or below. For a long-chain alkylammonium salt like Docosan-1-amine hydrobromide, polar solvents such as ethanol, methanol, or isopropanol, or mixtures of these with less polar solvents like ethyl acetate (B1210297) or diethyl ether, are often effective. researchgate.net The process can be repeated multiple times until the desired purity is achieved.

The efficiency of purification is often monitored by analytical techniques such as melting point determination or spectroscopic methods.

| Solvent/Solvent System | Rationale | Procedure Notes |

|---|---|---|

| Ethanol | Good solubility at high temperature, lower at room temperature. | The solution is heated to dissolve the solid, then cooled slowly. |

| Isopropanol | Similar properties to ethanol, can offer different solubility profiles. | Often used when ethanol does not yield satisfactory crystals. |

| Ethanol/Diethyl Ether | The compound is dissolved in a minimum of hot ethanol, and ether is added until turbidity appears. | The ether acts as an anti-solvent, reducing the solubility of the salt. |

| Methanol/Acetyl Bromide | This system can generate anhydrous HBr in situ for the reaction, followed by precipitation. researchgate.net | Requires careful handling due to the reactivity of acetyl bromide. |

Advanced Purification and Characterization of Synthetic Intermediates and Final Product

The purity and identity of the final Docosan-1-amine hydrobromide product, as well as any synthetic intermediates, are confirmed using a variety of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound. universalclass.comlibretexts.org In the ¹H NMR spectrum, characteristic signals for the protons on the alkyl chain and the ammonium headgroup would be expected. The ¹³C NMR spectrum would show distinct signals for each of the 22 carbon atoms in the docosyl chain. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. universalclass.com The spectrum of Docosan-1-amine hydrobromide would show characteristic absorption bands for N-H stretching vibrations of the ammonium group (typically a broad band in the region of 3000-3300 cm⁻¹) and C-H stretching vibrations of the long alkyl chain (around 2850-2960 cm⁻¹). spectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Docosan-1-amine hydrobromide, the mass spectrum would show a peak corresponding to the docosylammonium cation (C₂₂H₄₅NH₃⁺).

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₂₂H₄₈BrN) for a pure sample.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | A triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups of the alkyl chain, and a broad signal for the ammonium protons. libretexts.org |

| ¹³C NMR | A series of signals corresponding to the 22 distinct carbon atoms of the docosyl chain. rsc.org |

| IR Spectroscopy | Broad N-H stretching band (3000-3300 cm⁻¹), C-H stretching bands (2850-2960 cm⁻¹), and N-H bending vibrations. spectroscopyonline.com |

| Mass Spectrometry | A molecular ion peak for the cation [C₂₂H₄₅NH₃]⁺ at m/z 326.38. |

| Elemental Analysis | %C, %H, %N, and %Br values consistent with the molecular formula C₂₂H₄₈BrN. |

Chemical Reactivity and Derivatization Studies of Docosan 1 Amine;hydrobromide

Fundamental Reactivity of the Primary Amine Hydrobromide Moiety

Docosan-1-amine (B79458) hydrobromide features a primary aliphatic amine functional group that is protonated due to the presence of hydrobromic acid. This protonation dictates its fundamental reactivity. The core reactive site is the nitrogen atom, but its lone pair of electrons is engaged in a bond with a proton, forming a docosylammonium cation. Consequently, the moiety itself is not nucleophilic and must typically be converted to the free amine, docosan-1-amine, to undergo reactions characteristic of primary amines. The presence of the long C22 alkyl chain (docosyl group) does not significantly alter the electronic nature of the amine group but does impart considerable hydrophobicity, influencing solubility and the choice of reaction media.

Proton Transfer and Acid-Base Equilibria in Various Media

The chemistry of docosan-1-amine hydrobromide in solution is governed by acid-base equilibria. tcd.ie As the salt of a weak base (docosan-1-amine) and a strong acid (hydrobromic acid), it acts as a Brønsted-Lowry acid, capable of donating a proton. libretexts.orgresearchgate.net The central equilibrium can be represented as:

CH₃(CH₂)₂₁NH₃⁺Br⁻ ⇌ CH₃(CH₂)₂₁NH₂ + H⁺ + Br⁻

In aqueous media, the position of this equilibrium is dependent on the pH of the solution. sci-hub.se In acidic solutions, the equilibrium lies to the left, with the protonated ammonium (B1175870) form predominating. Conversely, the addition of a base will consume H⁺ ions, shifting the equilibrium to the right and liberating the free docosan-1-amine. mnstate.edu The species that remains after a Brønsted-Lowry acid has lost its proton is known as the conjugate base. libretexts.org

The long, nonpolar docosyl chain renders the compound poorly soluble in water but more soluble in less polar organic solvents. In such media, the acid-base behavior persists. The proton transfer equilibrium can be influenced by the basicity of the solvent or the presence of other organic bases. tcd.ie For reactions requiring the nucleophilic free amine, a base stronger than docosan-1-amine is typically added to ensure complete deprotonation.

Nucleophilic Substitution Reactions with Diverse Electrophiles

The protonated nitrogen atom in docosan-1-amine hydrobromide lacks the lone pair of electrons necessary for nucleophilic attack. Therefore, for it to function as a nucleophile, it must first be converted to its conjugate base, the free docosan-1-amine, typically by treatment with a suitable base like sodium hydroxide (B78521) or a tertiary amine such as triethylamine. msu.edu Once deprotonated, the resulting primary amine is a potent nucleophile due to the electron-donating nature of the nitrogen atom. savemyexams.com

This free amine readily participates in nucleophilic substitution reactions with a variety of electrophiles. A common example is the reaction with alkyl halides (e.g., alkyl bromides or iodides) in an Sₙ2 reaction. msu.edu However, this alkylation can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. libretexts.orgchemguide.co.uk This tendency toward multiple substitutions is a key feature of amine alkylation. chemguide.co.uk

To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine relative to the alkylating agent.

Formation of Amides, Urethanes, and Other Derivatives

The nucleophilic character of free docosan-1-amine allows for the synthesis of a wide range of derivatives. The formation of amides and urethanes is particularly significant and proceeds more cleanly than alkylation. These reactions typically involve nucleophilic acyl substitution.

Amide Formation: Docosan-1-amine reacts readily with carboxylic acid derivatives such as acyl chlorides and acid anhydrides. The reaction is typically rapid and exothermic, often requiring cooling and the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the acidic byproduct (e.g., HCl). mnstate.edu

Urethane (Carbamate) Formation: Urethanes are synthesized by reacting docosan-1-amine with chloroformates. Similar to amide synthesis, a base is used to neutralize the HCl formed during the reaction.

Urea Formation: Substituted ureas can be formed through the reaction of docosan-1-amine with isocyanates. This reaction is an addition reaction and typically requires no catalyst or external base.

The table below summarizes these derivatization reactions.

| Derivative Class | Electrophilic Reactant | General Structure of Reactant | Product | Byproduct |

| Amide | Acyl Chloride | R-COCl | N-docosyl amide | HCl |

| Amide | Acid Anhydride (B1165640) | (R-CO)₂O | N-docosyl amide | R-COOH |

| Urethane | Chloroformate | R-O-COCl | N-docosyl urethane | HCl |

| Urea | Isocyanate | R-N=C=O | N,N'-disubstituted urea | None |

Synthesis of Docosyl-Derived Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are compounds characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. mdpi.com The synthesis of QAS from docosan-1-amine involves the exhaustive alkylation of the nitrogen atom.

Alkylation Strategies for Quaternization

The conversion of a primary amine like docosan-1-amine to a quaternary ammonium salt is a stepwise process known as quaternization or exhaustive alkylation. wikipedia.org The reaction proceeds via nucleophilic substitution, where the amine sequentially reacts with an alkylating agent. youtube.com

R-NH₂ → R-NHR' → R-N(R')₂ → R-N(R')₃⁺X⁻ (where R = docosyl, R' = alkyl group from alkylating agent, X = halide)

Direct quaternization of a primary amine in a single step is challenging because it requires forcing conditions and can lead to a mixture of primary, secondary, tertiary, and quaternary products. dtic.mil A common strategy involves using a significant excess of the alkylating agent and a base to neutralize the hydrohalic acid produced at each stage, driving the reaction toward the final quaternary product. dtic.mil The base prevents the protonation of the amine reactants, ensuring they remain nucleophilic throughout the process. msu.edu

Alternative methods may involve a two-step process: first, the synthesis and isolation of the tertiary amine, followed by a final alkylation step to form the quaternary salt. This approach can offer better control and higher purity of the final product.

Influence of Alkylating Agents on Reaction Efficiency and Selectivity

Key Factors Influencing Reaction Efficiency:

Leaving Group Ability: The reaction rate for alkyl halides follows the order R-I > R-Br > R-Cl, corresponding to the leaving group ability of the halide ion. Iodides are the most reactive but also the most expensive.

Steric Hindrance: The structure of the alkylating agent's alkyl group (R') plays a major role. Unhindered primary alkyl halides, such as methyl or ethyl halides, react much more efficiently than secondary or tertiary halides, for which elimination reactions become competitive. nih.gov

Reagent Type: While alkyl halides are common, other alkylating agents like dialkyl sulfates (e.g., dimethyl sulfate) are highly effective and reactive methylating agents. More environmentally friendly options, such as dimethyl carbonate, have also been explored for amine alkylation. researchgate.net

The following table details the expected outcomes when docosan-1-amine is reacted with various alkylating agents to form quaternary ammonium salts.

| Alkylating Agent | General Formula | Relative Reactivity | Typical Conditions | Expected Quaternary Product |

| Methyl Iodide | CH₃I | Very High | Excess reagent, base (e.g., NaHCO₃), mild temperature | Docosyltrimethylammonium iodide |

| Ethyl Bromide | CH₃CH₂Br | High | Excess reagent, base, moderate heating | Docosyldiethylmethylammonium bromide |

| Benzyl (B1604629) Chloride | C₆H₅CH₂Cl | Moderate | Excess reagent, base, heating | Benzyldocosyl-dimethylammonium chloride |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | Excess reagent, base, careful temperature control | Docosyltrimethylammonium methyl sulfate |

*Note: The specific structure of the final product can vary. Complete substitution with ethyl or benzyl groups is sterically more demanding than with methyl groups. Often, methylation is used for the final quaternization step after initial alkylation with larger groups.

Control of Substitution Pattern (e.g., mono-, di-, tri-alkylated ammonium bromides)

The alkylation of primary amines such as docosan-1-amine is a foundational reaction for producing more substituted secondary, tertiary, and quaternary ammonium salts. However, achieving a high degree of selectivity for a specific substitution pattern (mono-, di-, or tri-alkylation) presents a significant synthetic challenge. msu.edu This difficulty arises because the newly formed secondary and tertiary amine products are often more nucleophilic than the starting primary amine, leading to subsequent alkylation and the formation of a product mixture. msu.edu

Control over the substitution pattern is typically achieved by carefully manipulating reaction conditions. Key strategies include:

Stoichiometry: Adjusting the molar ratio of the amine to the alkylating agent is the most critical factor. Using a large excess of docosan-1-amine favors the formation of the mono-alkylated product, as the alkylating agent is more likely to encounter a molecule of the primary amine than the less concentrated secondary amine product. Conversely, using an excess of the alkylating agent will drive the reaction towards higher degrees of substitution.

Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent (e.g., an alkyl bromide) can influence the outcome. Highly reactive agents like methyl iodide tend to produce higher substitution products, while bulkier alkylating agents may be sterically hindered from reacting with the more substituted and sterically crowded secondary or tertiary docosylamines.

Reaction Conditions: Parameters such as temperature, solvent, and the presence of a base play a crucial role. Reactions are often performed in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated, which would otherwise protonate the starting amine and render it non-nucleophilic. msu.educdnsciencepub.com

The following table illustrates hypothetical reaction conditions designed to control the substitution pattern of Docosan-1-amine with a generic alkyl bromide (R-Br).

Table 1: Control Strategies for Selective Alkylation of Docosan-1-amine

| Target Product | Molar Ratio (Amine:R-Br) | Suggested Alkylating Agent (R-Br) | Key Reaction Conditions | Expected Outcome |

|---|---|---|---|---|

| Mono-alkylated | > 5 : 1 | Ethyl bromide | Low temperature, Excess amine acts as base | N-Ethyldocosan-1-amine as major product |

| Di-alkylated | 1 : 2.2 | Methyl bromide | Moderate temperature, Added non-nucleophilic base | N,N-Dimethyldocosan-1-amine as major product |

Structure-Reactivity Relationships in Quaternization Processes

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt, a reaction often referred to as the Menshutkin reaction. wikipedia.orgunacademy.com While docosan-1-amine is a primary amine, its derivatization to a tertiary amine (e.g., N,N-dimethyldocosan-1-amine) is a prerequisite for a final quaternization step. The structure of the amine profoundly influences the rate and efficiency of this process.

The key structural feature of docosan-1-amine derivatives is the long C22 alkyl chain (docosyl group). This chain impacts reactivity primarily through:

Steric Hindrance: The bulky docosyl group creates significant steric hindrance around the nitrogen atom. This crowding impedes the approach of the alkylating agent, slowing the rate of the SN2 reaction. Compared to a short-chain tertiary amine like trimethylamine, the activation energy for the quaternization of an N,N-dialkyldocosan-1-amine is expected to be significantly higher, resulting in a lower reaction rate. researchgate.net

Electronic Effects: The docosyl group is an electron-donating alkyl group. This effect slightly increases the nucleophilicity of the nitrogen atom, which would favor the reaction. However, in the context of quaternization, the steric effects are generally dominant and overwhelmingly dictate the reaction's feasibility and rate. researchgate.net

Solvent Effects: The long, non-polar docosyl chain imparts significant lipophilicity, affecting the solubility of the amine in various solvents. The choice of solvent is critical, as it must solvate both the non-polar amine and the increasingly polar transition state and ionic product. researchgate.net Aprotic polar solvents are often preferred for quaternization reactions.

The relative reactivity of amines in quaternization processes is heavily dependent on the steric bulk of the substituents on the nitrogen atom.

Table 2: Predicted Relative Reactivity in Quaternization based on Amine Structure

| Tertiary Amine | Structure of N-Substituents | Dominant Structural Effect | Predicted Relative Reactivity |

|---|---|---|---|

| Trimethylamine | Three Methyl groups | Low Steric Hindrance | Very High |

| N,N-Dimethylbutylamine | Two Methyl, one Butyl group | Moderate Steric Hindrance | Medium |

| N,N-Dimethyldocosan-1-amine | Two Methyl, one Docosyl group | High Steric Hindrance | Low |

Explorations into Coordination Chemistry and Metal Complexation

Primary amines like docosan-1-amine can act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atom possesses a lone pair of electrons that it can donate to an empty orbital on a metal center, forming a coordinate covalent bond. In this capacity, docosan-1-amine functions as a monodentate, L-type ligand.

The formation of metal complexes with docosan-1-amine is governed by several factors:

Nature of the Metal Ion: Transition metals (e.g., Copper, Nickel, Cobalt, Silver) are common central atoms for amine complexes. mdpi.comnih.govnih.gov The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) depends on the metal's coordination number, oxidation state, and electronic configuration. uni-siegen.dearistonpubs.com

Ligand Properties: As a primary amine, docosan-1-amine is a moderately strong field ligand. The most significant feature it imparts to a metal complex is its long, lipophilic docosyl tail. This tail can dictate the solubility of the complex, making it more soluble in non-polar organic solvents and potentially insoluble in water.

Supramolecular Chemistry: The long alkyl chains of the docosan-1-amine ligands can engage in van der Waals interactions with each other. This can lead to the formation of ordered, self-assembled structures, such as monolayers or bilayers, particularly when the complexes are organized on a surface or at an interface. dtic.mil

While specific complexes of docosan-1-amine are not widely reported in the literature, its expected behavior allows for the prediction of potential complex formation.

Table 3: Potential Metal Complexes of Docosan-1-amine (L)

| Metal Ion | Potential Formula | Expected Geometry | Potential Properties |

|---|---|---|---|

| Copper(II) | [CuL₄]²⁺ | Square Planar or Distorted Octahedral | Paramagnetic; Soluble in non-polar solvents |

| Silver(I) | [AgL₂]⁺ | Linear | Light-sensitive; Lipophilic |

| Nickel(II) | [NiL₄]²⁺ | Square Planar | Diamagnetic; Potential for self-assembly |

Structural Characterization and Solid State Chemistry of Docosan 1 Amine;hydrobromide

Advanced Crystallographic Investigations

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. These methods provide fundamental insights into the relationship between molecular structure and macroscopic properties.

Single-Crystal X-ray Diffraction Analysis of Docosan-1-amine (B79458);hydrobromide

A single-crystal X-ray diffraction analysis of Docosan-1-amine;hydrobromide would provide the most definitive structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to determine the electron density distribution within the crystal, from which the atomic positions can be derived with high precision.

Although a specific crystallographic information file (CIF) for this compound is not currently available in open-access crystallographic databases, the general principles of its analysis can be understood from studies on similar long-chain alkylammonium halides. uni-tuebingen.deresearchgate.netresearchgate.net

Elucidation of Unit Cell Parameters and Space Group Symmetries

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths of the sides a, b, and c, and the angles between them α, β, and γ) and the symmetry operations that relate the contents of the unit cell define the space group. For long-chain primary alkylammonium halides, the crystal system and space group are influenced by the length of the alkyl chain and the nature of the halide ion.

Based on studies of homologous series, this compound is expected to crystallize in a layered structure, likely with monoclinic or orthorhombic symmetry. uni-tuebingen.deresearchgate.net The specific space group would be determined by the packing arrangement of the alkyl chains and the hydrogen bonding network of the ammonium (B1175870) head groups. For instance, many long-chain n-alkylammonium bromides and their monohydrates have been found to crystallize in space groups such as P2₁/c or Pnma.

To illustrate the expected crystallographic parameters, the following table presents representative data from a closely related long-chain alkylammonium bromide, n-dodecylammonium bromide.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.97 |

| b (Å) | 5.61 |

| c (Å) | 36.3 |

| β (°) | 92.1 |

| Volume (ų) | 1622 |

| Z | 4 |

Note: This data is for n-dodecylammonium bromide and is presented for illustrative purposes.

Determination of Molecular Conformations and Intermolecular Interactions

Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsion angles within the Docosanylammonium cation. The long alkyl chain is expected to adopt a largely all-trans conformation to maximize van der Waals interactions between adjacent chains, a common feature in the solid-state packing of long-chain hydrocarbons. researchgate.net

The primary intermolecular interactions governing the crystal structure of this compound are the strong N-H···Br hydrogen bonds between the ammonium head groups and the bromide anions, and the weaker van der Waals forces between the long alkyl chains. nih.govacs.org The hydrogen bonds create a distinct polar layer, while the alkyl chains form a nonpolar, hydrophobic layer.

Layered Structures and Self-Assembly in the Solid State

The amphiphilic nature of this compound drives its self-assembly into well-defined layered structures in the solid state. This organization is a direct consequence of the segregation of the polar and nonpolar moieties of the molecule.

Characterization of Polar Head Group Layers

The characterization of these polar layers often involves spectroscopic techniques in addition to X-ray diffraction. Infrared (IR) and Raman spectroscopy can provide information on the vibrational modes of the N-H bonds, offering insights into the strength and nature of the hydrogen bonding. The precise arrangement of the ammonium groups and bromide ions creates a two-dimensional network that serves as the template for the organization of the hydrophobic alkyl chains. cam.ac.uk

Analysis of Hydrocarbon Chain Orientation and Packing within Crystal Lattices

In the crystalline state, the long hydrocarbon chains of n-alkylammonium halides adopt specific orientations and packing arrangements to maximize van der Waals interactions. acs.org These compounds typically crystallize in layered structures where the alkyl chains are often tilted with respect to the plane of the ionic layers. up.ac.zaresearchgate.net The packing of the methylene (B1212753) subcell can be described by different forms, such as orthorhombic or monoclinic, depending on the specific polymorph and temperature. cdnsciencepub.com

Basal Spacing and Inclination Angle Determination

The layered nature of Docosan-1-amine hydrobromide and its analogs allows for the determination of the basal spacing (or long spacing, d) using X-ray powder diffraction (XRPD). uj.ac.za The basal spacing corresponds to the thickness of one complete bilayer (one hydrophilic and one hydrophobic layer) and is identified by the low-angle (00l) reflections in the diffraction pattern. cdnsciencepub.com

A linear relationship is often observed between the basal spacing and the length of the n-alkyl chain within a homologous series. uj.ac.za The inclination angle (τ) of the alkyl chains with respect to the layer plane can be calculated if the length of the fully extended (all-trans) alkyl chain is known. The length of a docosylamine chain can be estimated, and from the experimental basal spacing, the tilt angle can be inferred, providing insight into the packing arrangement. For example, in a study of long-chain n-alkylammonium bromide monohydrates, the alkyl chains were found to be tilted within the bilayer. researchgate.net

| Compound Series | Chain Length (n) | Observed Basal Spacing (Å) | Structural Features |

| n-alkylammonium chlorides | 10-16 | Varies with n | Can exist in different polymorphic forms (tetragonal, monoclinic) with varying long spacings. cdnsciencepub.com |

| n-alkylammonium bromides | 13-18 | Varies with n | Layered, non-interdigitated structures are common. up.ac.zaresearchgate.net |

| Dialkylammonium bromides | 10-18 | Varies with n | Odd-even alternation in transition temperatures suggests predictable changes in packing and spacing. harvard.edu |

Phase Transition Behavior in this compound and Analogous Long-Chain Ammonium Salts

Long-chain n-alkylammonium salts are well-known for exhibiting thermally induced solid-solid phase transitions. up.ac.za These transitions occur at temperatures below the melting point and involve significant changes in the crystal structure and molecular mobility. tandfonline.comcapes.gov.br This behavior is a hallmark of these materials, where the hydrocarbon chains can gain conformational disorder, a phenomenon often described as "chain-melting," while the ionic layers maintain their structural integrity. tandfonline.comcapes.gov.brresearchgate.net This stepwise melting process can lead to the formation of multiple solid phases, and in some cases, liquid crystalline phases before the final transition to an isotropic liquid. up.ac.zaresearchgate.net

Solid-Solid Phase Transition Characteristics and Mechanisms

The solid-solid phase transitions in these materials are primarily order-disorder transitions. nih.gov At low temperatures, the alkyl chains are in a highly ordered, all-trans conformation. As the temperature increases, the chains gain enough thermal energy to undergo rotational and conformational motions, introducing gauche defects. cdnsciencepub.com This leads to a transition from a well-ordered crystalline phase to a more disordered, plastic-like solid phase. researchgate.netnih.gov

These transitions are characterized by significant changes in enthalpy and entropy, indicating a large increase in the degree of disorder. researchgate.net The mechanism involves the onset of molecular re-orientation about the long axis of the chain, which may be followed at higher temperatures by more extensive translational movements. cdnsciencepub.com Some of these phase transitions can be irreversible, leading to the formation of a different crystal structure upon cooling. up.ac.zacdnsciencepub.com

Effects of Alkyl Chain Length and Anion Identity on Phase Transition Energetics

The thermodynamic properties of the solid-solid phase transitions are strongly dependent on the molecular structure, specifically the length of the alkyl chain and the identity of the counter-anion. researchgate.netrsc.org

Effect of Alkyl Chain Length: Generally, as the length of the n-alkyl chain increases, the transition temperature and the enthalpy of transition also tend to increase. researchgate.netnih.gov This is attributed to the stronger van der Waals interactions between longer chains, which require more energy to overcome. However, this trend is not always linear. For some series, the transition enthalpy increases up to a certain chain length (e.g., 12 carbons) and then plateaus or changes less dramatically for longer chains. researchgate.net An "odd-even" effect is also commonly observed, where salts with an even number of carbon atoms in their chains exhibit different melting and transition temperatures compared to those with an odd number. harvard.edu

Table of Transition Properties for Analogous Ammonium Salts

| Compound Type | Alkyl Chain Length (Cn) | Anion (X) | Transition Temp. (°C) | Transition Enthalpy (J/g) |

|---|---|---|---|---|

| Dialkylammonium Salts researchgate.net | 8 - 18 | Halides, NO₃⁻, ClO₄⁻ | 20 - 100 | Up to 185 |

| n-Alkyltrimethylammonium Halides tandfonline.comcapes.gov.br | 10 - 22 | Cl⁻, Br⁻, I⁻ | 77 - 127 | High |

| Asymmetric Dialkylammonium Bromides harvard.edu | C1C10 - C10C10 | Br⁻ | 51 - 77 | Varies |

This table summarizes findings from various long-chain ammonium salts to illustrate the effects of chain length and anion identity on phase transition energetics.

Predictive Modeling of Phase Transitions using Machine Learning Algorithms

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the physical properties of materials, including the phase transition behavior of organic salts. rsc.orgrsc.orgacs.org These models aim to establish a quantitative relationship between molecular structure and properties like transition temperature and enthalpy. researchgate.net

For quaternary ammonium salts, ML models are trained on datasets containing experimental thermal data. The inputs to these models are "molecular descriptors"—numerical representations of the molecule's structure and chemical features. rsc.orgrsc.org These can include:

Structural Factors: Number and length of alkyl chains, type of anion. rsc.org

Topological Descriptors: Information about atom connectivity and branching.

Quantum Chemical Descriptors: Properties calculated from methods like Density Functional Theory (DFT), such as vibrational entropy. rsc.org

Various ML algorithms have been employed, including Extreme Gradient Boosting (XGBoost), extremely randomized trees, and deep neural networks. rsc.orgrsc.orgacs.org These models have shown success in predicting whether a compound will exhibit a solid-solid phase transition and in estimating the transition temperature. rsc.orgresearchgate.netpnas.org For instance, one study demonstrated that ML can effectively predict the solid-solid phase transition behavior of quaternary ammonium salts by considering the number and length of n-alkyl chains and the anion type as key structural factors. rsc.org

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the detailed characterization of Docosan-1-amine hydrobromide, providing insights into its molecular structure, purity, and dynamic behavior.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. For a primary amine salt like Docosan-1-amine hydrobromide, characteristic peaks would include N-H stretching vibrations from the ammonium headgroup (around 3300 cm⁻¹) and C-H stretching and bending vibrations from the long alkyl chain. nih.gov Changes in the FTIR spectra with temperature can also provide information about phase transitions, as the vibrations are sensitive to the local molecular environment and conformational changes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Wide-line ¹H NMR studies on analogous n-alkylammonium chlorides have been instrumental in elucidating the mechanisms of phase transitions. cdnsciencepub.com At low temperatures, only the end-methyl groups rotate. As the temperature increases through a phase transition, the spectra show evidence of the entire chain beginning to rotate about its long axis, followed by more complex translational motions at even higher temperatures. cdnsciencepub.com High-resolution NMR can confirm the chemical structure and purity of the compound.

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for identifying and confirming the structure of long-chain amines, often after derivatization to improve their volatility and chromatographic behavior. h-brs.deresearchgate.net The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For primary amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. jove.com The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms, like Docosan-1-amine, will have a molecular ion with an odd mass-to-charge ratio. jove.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of docosan-1-amine hydrobromide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of docosan-1-amine hydrobromide is characterized by signals corresponding to the different types of protons in the molecule. The hydrogens on carbons adjacent to the electron-withdrawing ammonium group (-NH₃⁺) are deshielded and thus appear downfield, typically in the range of 2.3-3.0 ppm. libretexts.org The numerous methylene (-CH₂-) protons of the long alkyl chain produce a large, overlapping signal, usually around 1.2-1.4 ppm. The terminal methyl (-CH₃) group protons are the most shielded and typically appear as a triplet at approximately 0.8-0.9 ppm. The protons of the ammonium group itself (-NH₃⁺) often present as a broad signal, and their chemical shift can be variable depending on concentration and solvent. libretexts.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms are distinguished by their chemical environments. Carbons directly bonded to the nitrogen atom are deshielded and appear in the 10-65 ppm region. libretexts.org The carbon of the terminal methyl group is found at the most upfield position, while the multiple methylene carbons of the long docosan chain resonate in a characteristic region for aliphatic chains. The low natural abundance and lower gyromagnetic ratio of ¹³C necessitate the use of Fourier transform techniques for detection. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Docosan-1-amine Moiety

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Terminal -CH₃ | ~0.8-0.9 | ~14 |

| Bulk -(CH₂)n- | ~1.2-1.4 | ~22-32 |

| -CH₂-NH₃⁺ | ~2.3-3.0 | ~35-45 |

| -NH₃⁺ | Variable, Broad | N/A |

Note: These are generalized predicted values for long-chain alkylamines and their salts. Actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in docosan-1-amine hydrobromide by measuring the absorption of infrared radiation. The most prominent feature in the FTIR spectrum of a primary amine salt is the presence of the ammonium cation (R-NH₃⁺).

This functional group gives rise to a very strong and broad absorption band for N-H stretching, which typically spans the region from 3200 cm⁻¹ down to 2800 cm⁻¹. scribd.comspectroscopyonline.com This broad envelope often overlaps with the C-H stretching vibrations of the long alkyl chain. spectroscopyonline.com The C-H stretching vibrations themselves appear as strong, sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹.

In addition to the stretching vibrations, the ammonium group exhibits characteristic bending vibrations. An asymmetric bending peak is generally observed between 1625-1560 cm⁻¹, and a symmetric bending peak appears between 1550-1500 cm⁻¹. spectroscopyonline.com The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic FTIR Absorption Bands for Docosan-1-amine hydrobromide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H Stretch | Primary Amine Salt (-NH₃⁺) | 3200 - 2800 | Strong, Broad scribd.comspectroscopyonline.com |

| C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | 3000 - 2850 | Strong, Sharp |

| N-H Bend (Asymmetric) | Primary Amine Salt (-NH₃⁺) | 1625 - 1560 | Medium spectroscopyonline.com |

| N-H Bend (Symmetric) | Primary Amine Salt (-NH₃⁺) | 1550 - 1500 | Medium spectroscopyonline.com |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak orgchemboulder.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound through its fragmentation pattern. For docosan-1-amine hydrobromide, the analysis would typically focus on the free base, docosan-1-amine (C₂₂H₄₇N), which has a molecular weight of approximately 325.6 g/mol . americanelements.comchembk.com

According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio. jove.com Therefore, the molecular ion peak [M]⁺ for docosan-1-amine would be expected at an odd m/z value corresponding to its molecular weight.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org For a primary amine with an unbranched α-carbon like docosan-1-amine, this cleavage results in the loss of an alkyl radical and the formation of a stable, resonance-stabilized iminium cation, [CH₂=NH₂]⁺. This fragment is highly characteristic and produces a prominent base peak in the mass spectrum at m/z 30. libretexts.orgwhitman.edu The mass spectrum will also show a series of peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups from the long alkyl chain. whitman.edu

Table 3: Significant Mass Spectrometry Fragments for Docosan-1-amine

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 325 | [C₂₂H₄₇N]⁺ | Molecular Ion (M⁺) |

| 30 | [CH₂NH₂]⁺ | Base Peak from α-cleavage libretexts.orgwhitman.edu |

| M - 15, M - 29, etc. | [M - CH₃]⁺, [M - C₂H₅]⁺, etc. | Loss of alkyl fragments from the chain |

Advanced Applications in Materials Science and Engineering

Surfactant and Self-Assembly Properties of Docosan-1-amine (B79458);hydrobromide

As a cationic surfactant, docosan-1-amine;hydrobromide exhibits a range of behaviors in solution, including the formation of micelles and vesicles, and the ability to reduce interfacial tension. These properties are fundamental to its application in various material systems.

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. kibron.com This transition is often marked by a distinct change in the physical properties of the solution, such as surface tension. kibron.com The CMC is a critical factor in applications where micelle formation is desired, as it represents the minimum surfactant concentration needed to achieve this self-assembly.

Several factors can influence the CMC of a surfactant, including the length of the hydrophobic alkyl chain, the nature of the head group, temperature, and the presence of electrolytes. Generally, for homologous series of surfactants, the CMC decreases as the length of the hydrophobic chain increases. The presence of salts in an aqueous solution can also lower the CMC of ionic surfactants. researchgate.net

Table 1: Factors Influencing Critical Micelle Concentration (CMC)

| Factor | Effect on CMC | Rationale |

| Increased Hydrophobic Chain Length | Decrease | Enhances the driving force for the hydrophobic tails to aggregate and escape the aqueous environment. |

| Increased Temperature | Variable | Can either increase or decrease the CMC depending on the specific surfactant and its interactions with the solvent. nih.gov |

| Presence of Electrolytes (for ionic surfactants) | Decrease | The counterions from the salt shield the electrostatic repulsion between the ionic head groups, facilitating micelle formation at lower concentrations. researchgate.net |

| Nature of the Head Group | Variable | The size, charge, and hydration of the head group influence the packing of surfactant molecules within the micelle. |

Micellar and Vesicular Structure Formation and Characterization

Above the CMC, surfactant molecules like this compound can self-assemble into various aggregate structures, most commonly micelles. mdpi.com Micelles are typically spherical structures with a hydrophobic core composed of the alkyl chains and a hydrophilic shell of the polar head groups interacting with the surrounding aqueous medium. nih.gov

In some cases, particularly with catanionic surfactant systems or with changes in concentration, temperature, or the addition of other components, surfactants can form vesicles. mdpi.commonash.edu Vesicles are spherical or ellipsoidal structures composed of one or more lipid bilayers enclosing an aqueous core. mdpi.com

The formation and characterization of these structures are crucial for their application. For instance, micelles can be used to solubilize hydrophobic substances in aqueous solutions, a key principle in detergency and drug delivery. Vesicles are also extensively studied as models for biological membranes and as carriers for encapsulating and delivering various agents. mdpi.com

The structure of micelles and vesicles can be characterized using a variety of techniques:

Small-Angle Scattering (SAS) , including Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), can provide information about the size, shape, and internal structure of these aggregates. monash.edu

Microscopy techniques , such as Transmission Electron Microscopy (TEM) and Fluorescence Lifetime Imaging Microscopy (FLIM), can directly visualize the morphology of vesicles and larger micellar structures. nih.gov

Spectroscopic methods can probe the microenvironment within the aggregates. nih.gov

Emulsification Capabilities and Stability in Multi-Phase Systems

Docosan-1-amine and its salts, such as the hydrobromide, are utilized for their emulsifying properties. An emulsifier is a substance that stabilizes an emulsion, which is a mixture of two or more immiscible liquids, such as oil and water. The amphiphilic nature of this compound allows it to position itself at the interface between the two phases, with its hydrophobic tail in the oil phase and its hydrophilic head in the water phase. This reduces the interfacial tension and prevents the droplets of the dispersed phase from coalescing, thereby stabilizing the emulsion.

Long-chain amines like docosan-1-amine are particularly effective in stabilizing emulsions. They have been used as emulsifying agents for bituminous materials, such as asphalt, in applications like road pavement and waterproofing. google.com The stability of the resulting emulsion is a critical factor for its performance and handling properties. google.com

Interfacial Tension Reduction Mechanisms and Surface Activity

A primary function of surfactants is to reduce the surface tension of a liquid or the interfacial tension between two liquids. kibron.com this compound, being surface active, will adsorb at interfaces, such as the air-water or oil-water interface. This adsorption disrupts the cohesive energy at the interface.

The mechanism of interfacial tension reduction involves the surfactant molecules orienting themselves at the interface to minimize the unfavorable interactions between the hydrophobic tails and the aqueous phase. nih.gov This accumulation of surfactant molecules at the interface leads to a decrease in the interfacial tension. nih.gov The effectiveness of a surfactant in reducing interfacial tension is related to its ability to pack efficiently at the interface. Factors such as the length of the alkyl chain and the nature of the head group play a significant role. ucl.ac.uk

Design and Development of Functional Materials Incorporating Docosyl-Derived Moieties

The long docosyl (C22) alkyl chain derived from docosan-1-amine can be incorporated into various materials to impart specific functionalities. This is particularly relevant in the field of polymer science and the development of advanced materials like hydrogels.

Hydrogel Fabrication and Cross-Linking Strategies

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. researchgate.net They are of great interest for various biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties. nih.govmdpi.com

Hydrogels can be fabricated from natural or synthetic polymers through physical or chemical cross-linking. nih.gov Chemical cross-linking involves the formation of covalent bonds between polymer chains to create a stable network. acs.org

The incorporation of hydrophobic moieties, such as the docosyl group, into a hydrophilic polymer backbone can lead to the formation of amphiphilic polymers. These polymers can self-assemble in aqueous solutions to form physically cross-linked hydrogels. nih.gov The hydrophobic interactions between the docosyl chains can act as physical cross-linking points, creating a network structure. This approach is a strategy for creating "smart" hydrogels that can respond to external stimuli.

Furthermore, the amine group of docosan-1-amine can be utilized in chemical cross-linking strategies. For example, it can react with functional groups like aldehydes to form Schiff bases, a type of covalent bond that can be used to cross-link polymer chains. acs.org This allows for the covalent incorporation of the docosyl moiety into the hydrogel network.

Table 2: Cross-Linking Strategies for Hydrogel Fabrication

| Cross-Linking Type | Description | Role of Docosyl-Derived Moieties |

| Physical Cross-Linking | Based on non-covalent interactions such as hydrophobic interactions, hydrogen bonding, or electrostatic interactions. nih.gov | The long hydrophobic docosyl chains can aggregate in an aqueous environment, forming physical cross-links that hold the hydrogel network together. nih.gov |

| Chemical Cross-Linking | Involves the formation of stable covalent bonds between polymer chains. acs.org | The amine functionality of docosan-1-amine can participate in chemical reactions to form covalent cross-links, for example, through reaction with aldehydes or other reactive groups. acs.org |

Incorporation of Docosyl-Derived Quaternary Ammonium (B1175870) Salts into Polymer Networks

Quaternary ammonium salts (QAS) are a class of compounds known for their diverse applications, including as biocides, surfactants, and compatibilizers. nih.govmdpi.com The synthesis of QAS typically involves the alkylation of tertiary amines. mdpi.com A primary amine like docosan-1-amine can be converted to a tertiary amine and subsequently quaternized to produce a docosyl-derived quaternary ammonium salt. These long-chain QAS monomers can then be integrated into polymer structures through several methods.

One common approach is the copolymerization of a QAS-containing monomer with other monomers. mdpi.com For instance, a vinyl group could be attached to the docosyl derivative, allowing it to participate in free-radical polymerization to form polymers like poly(vinyl-N-docosylpyridinium) or copolymers with monomers such as 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.com Another method involves grafting these QAS moieties onto existing polymer backbones. nih.gov This functionalization can impart new properties to common polymers, turning them into specialized materials. nih.govscielo.org.mx The long, hydrophobic docosyl chain combined with the cationic charge of the ammonium group creates an amphiphilic structure, which is crucial for applications in polymer blends and composites. mdpi.com

Table 1: Methods for Incorporating Docosyl-Derived QAS into Polymer Networks

| Polymer Type | Incorporation Method | Potential Application | Reference |

|---|---|---|---|

| Polyacrylates | Free-radical copolymerization of a docosyl QAS-methacrylate monomer. | Antimicrobial surfaces, functional coatings. | mdpi.com |

| Polyurethanes | Use of a docosyl-derived diol in the polyaddition reaction. | Biocompatible and antibacterial materials. | nih.gov |

| Polyethylene | Gamma-irradiation grafting of amine-containing polymers, followed by quaternization and salt formation. | Functional films with surface activity. | scielo.org.mx |

Rheological Properties and Mechanical Performance of Modified Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov Their mechanical and flow (rheological) properties are critical for their application, especially in fields like biomedicine. nih.gov The incorporation of docosyl-derived quaternary ammonium salts can significantly alter these properties.

When amphiphilic molecules like long-chain QAS are introduced into a hydrophilic hydrogel network (e.g., based on polysaccharides or poly(acrylic acid)), the long hydrophobic docosyl chains tend to self-assemble into micelle-like clusters or hydrophobic microdomains. mdpi.comensam.eu These clusters act as physical cross-links, reinforcing the hydrogel structure.

The rheological behavior of these modified hydrogels is typically characterized by their storage modulus (G'), which represents the elastic component, and their loss modulus (G''), which represents the viscous component. nih.gov

Loss Modulus (G''): The presence of these reversible hydrophobic associations can dramatically increase the loss modulus, as energy is dissipated when these physical cross-links break and reform under stress. ensam.eu This contributes to enhanced toughness and, in some cases, self-healing properties. mdpi.comcellulosechemtechnol.ro

A study on self-healing hydrogels for wound healing incorporated a dodecyl (C12) quaternary ammonium salt into a marine-derived polysaccharide network. mdpi.com The results showed that while the storage modulus (G') was not significantly different from the control hydrogel, the material exhibited excellent self-healing and antibacterial properties, demonstrating the multifunctional role of the long-chain QAS. mdpi.com

Table 2: Effect of Long-Chain Alkyl QAS on Hydrogel Rheology

| Hydrogel Base | Alkyl Chain Length | Effect on Storage Modulus (G') | Effect on Loss Modulus (G'') | Observed Properties | Reference |

|---|---|---|---|---|---|

| Poly(acrylic acid) | Dodecyl (C12) | G' primarily depends on polymer concentration, not hydrophobic modification. | G'' increases dramatically. | Variable dissipative properties, enhanced toughness. | ensam.eu |

| Marine Polysaccharide | Dodecyl (C12) | No significant difference observed. | Not specified, but dynamic bonds present. | Excellent self-healing and antibacterial activity. | mdpi.com |

| Chitosan/Alginate | C12, C14, C16 | Not specified. | Not specified. | Good mechanical and antibacterial properties. | nih.gov |

Polymeric Film Formation and Surface Modification Properties

Film-forming amines (FFAs) are compounds that create a protective, water-repellent layer on metal surfaces, particularly in industrial boiler and steam systems. chemtreat.comkuritaamerica.com Docosan-1-amine, with its long 22-carbon hydrocarbon chain, is structurally ideal for this application. chemtreat.com The mechanism involves the amine functional group adsorbing onto the metal oxide surface, while the long, hydrophobic docosyl tail orients away from the surface, creating a non-wettable, hydrophobic barrier that inhibits corrosion. chemtreat.comkuritaamerica.com

Beyond FFAs, docosan-1-amine hydrobromide and its derivatives can be used for the targeted surface modification of various materials. The principles of this can be seen in studies where other amine hydrobromides, such as 2-bromoethylamine (B90993) hydrobromide, are used to functionalize nylon surfaces. nih.govchemicalbook.com This process introduces primary amine groups onto the polymer surface, which can then be used for further reactions, such as immobilizing polyelectrolytes or metal complexes through electrostatic interactions. nih.govresearchgate.net By analogy, using a long-chain amine like docosan-1-amine for surface modification could impart significant hydrophobicity or serve as an anchor point for subsequent functionalization.

Exploration in Advanced Separation Technologies

The distinct amphiphilic nature of docosan-1-amine hydrobromide and its derivatives makes them highly suitable for advanced separation processes, including solvent extraction and membrane filtration.

Solvent Extraction Applications Utilizing Long-Chain Ammonium Salts

Solvent extraction is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic phase. acs.org Long-chain quaternary ammonium salts are effective extractants, particularly for separating metal anions from aqueous solutions. acs.orgresearchgate.net

The process relies on an ion-exchange mechanism. The docosyl-derived quaternary ammonium cation (R₄N⁺) resides in the organic phase. At the aqueous-organic interface, it can exchange its associated anion (e.g., chloride) for a target metal complex anion (e.g., [ZnCl₄]²⁻) from the aqueous phase. tandfonline.com The resulting ion pair (e.g., (R₄N⁺)₂[ZnCl₄]²⁻) is soluble in the organic solvent due to the long, hydrophobic docosyl chains, thus transferring the metal from the aqueous to the organic phase. tandfonline.com The long alkyl chain is critical for maximizing the solubility of the ammonium salt and its metal complex in the organic diluent. acs.orgresearchgate.net This technology has been explored for the recovery of various metals from chloride liquors and other industrial process streams. acs.orgtandfonline.com

Table 3: Solvent Extraction Using Long-Chain Ammonium Salts

| Target Species | Aqueous Phase | Extractant Type | Organic Solvent | Reference |

|---|---|---|---|---|

| Niobium | Alkali Solution | Methyltrioctylammonium chloride | Toluene | researchgate.net |

| Zinc | Chloride Media | Secondary long-chain alkylamine | n-Hexane | tandfonline.com |

| Uranium(VI) | Hydrochloric Acid | Long-chain alkyl quaternary ammonium chloride | Not specified | acs.org |

Membrane Science and Filtration Enhancement

Membrane filtration is a cornerstone of water treatment and various industrial separations, but its efficiency can be hampered by fouling, where contaminants block the membrane pores. researchgate.net Functionalizing membrane surfaces with compounds like docosan-1-amine and its quaternary ammonium derivatives can significantly enhance performance. mdpi.commdpi.com

Amine functionalization is used to modify membranes made from materials like polyethersulfone (PES) and polyvinylidene difluoride (PVDF). mdpi.commsrjournal.com The introduction of amine or quaternary ammonium groups can increase the membrane's surface hydrophilicity. mdpi.comresearchgate.net This enhanced hydrophilicity improves water permeance (flux) and, crucially, reduces the adsorption of hydrophobic foulants, leading to better antifouling properties and a longer operational life for the membrane. researchgate.netmdpi.com

In one study, the incorporation of amine-functionalized graphene oxide into a polysulfone membrane increased water permeability by 92% and demonstrated an exceptional flux recovery of 88% after fouling, compared to 69% for the unmodified membrane. mdpi.com Another study functionalized PVDF membranes with primary and quaternary amines for the removal of per- and polyfluorinated alkyl substances (PFAS), showing high capture efficiency. mdpi.com The long docosyl chain of docosan-1-amine can also contribute to creating a robust, modified surface layer on the membrane.

Table 4: Performance Enhancement of Amine-Functionalized Membranes

| Membrane Material | Amine Functionalization | Change in Water Flux/Permeability | Change in Fouling Resistance | Reference |

|---|---|---|---|---|

| Polyethersulfone (PES) | Amine-functionalized ZIF-8/GO | ▲ 64% increase in water flux | ▲ 47% increase in flux recovery ratio | researchgate.netbohrium.com |

| Polysulfone (PSf) | Amine-functionalized Graphene Oxide | ▲ 92% increase in water permeability | ▲ 27.5% increase in flux recovery after fouling | mdpi.com |

| Polyvinylidene difluoride (PVDF) | Primary and Quaternary Amines | Reduction in flux (indicates successful pore coating), but high PFAS capture | Not specified, focus on capture efficiency | mdpi.com |

Catalytic Applications and Reaction Enhancement Mediated by Docosan 1 Amine;hydrobromide

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a water-organic system. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. nih.gov

Docosan-1-amine (B79458);hydrobromide, with its long C22 alkyl chain (docosyl group) and a hydrophilic ammonium bromide head, is structurally analogous to classic phase transfer catalysts. The long lipophilic tail ensures high solubility in the organic phase, while the charged head can interact with and transport anionic species from the aqueous phase.

The efficiency of a phase transfer catalytic cycle is influenced by several factors, including the structure of the catalyst, the solvent system, temperature, and stirring speed. For a catalyst like docosylammonium bromide, the long alkyl chain is a critical feature.

The lipophilicity of the catalyst's cation is a key parameter for its effectiveness. A catalyst with a very long alkyl chain, such as the docosyl group, would be expected to partition almost exclusively into the organic phase. This can be advantageous in certain "interfacial" PTC mechanisms where the catalyst shuttles ions across the phase boundary. operachem.com The optimization of reaction conditions would involve:

Solvent Choice: Selecting an appropriate organic solvent that provides good solubility for the substrate and the catalyst-anion complex.

Concentration: Determining the optimal concentration of the catalyst to balance reaction rate and cost.